3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Description
The compound 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as dye intermediates. The structure of benzenesulfonamide derivatives has been extensively studied due to their relevance in these fields.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been achieved through different methods. For instance, a dye intermediate, N,N'-1,3-Phenylenebis(3-amino-4-methoxylbenzenesulfonamide), was synthesized from o-methoxyaniline and m-phenylenediamine under optimized conditions and characterized by various spectroscopic techniques . Although this does not directly describe the synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, it provides insight into the synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, have been determined using X-ray diffraction. These studies provide valuable information on the geometry and tautomeric forms of these molecules . Theoretical calculations, such as density functional theory (DFT), have been employed to study the equilibrium between neutral tautomeric forms and to determine acid-base equilibrium constants .
Chemical Reactions Analysis
Sulfonamide compounds participate in various chemical reactions. For example, the reaction of 3-aminobenzenesulfonic acid with copper(II) nitrate in a water/dimethylformamide mixture leads to the formation of a copper(II) complex, demonstrating the ability of these compounds to form coordination complexes . Additionally, o-Amino-N-hydroxybenzenesulfonamides have been reacted with aldehydes to prepare fused-ring systems, indicating the potential for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide to undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be inferred from studies on similar compounds. For instance, the crystallographic analysis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide revealed that it crystallizes in the monoclinic space group with specific unit cell parameters . DFT calculations have been used to predict various properties such as vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are in good agreement with experimental values . These methods could be applied to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide to predict its properties.
Safety and Hazards
properties
IUPAC Name |
3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKRLPPJSAMUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067038 | |
Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |
CAS RN |
24962-75-2 | |
Record name | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24962-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024962752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3Z45B4CB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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